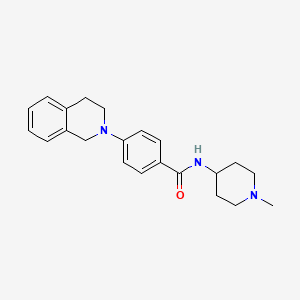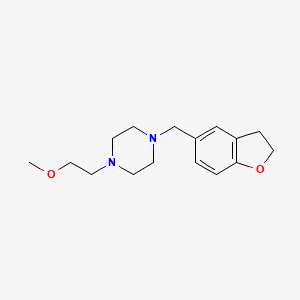
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, it has been found to inhibit the activity of topoisomerase IIα and cyclin-dependent kinase 4. In inflammation research, it has been found to inhibit the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disease research, it has been found to activate the Nrf2-ARE signaling pathway and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and does not cause significant side effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole involves the reaction of 2-(1-methylpyrazol-4-yl)acetonitrile with 2-bromo-1-(2,3-dihydroindol-1-yl)ethanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thioamide to give the final compound.
Applications De Recherche Scientifique
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-19-9-13(8-17-19)16-18-14(11-21-16)10-20-7-6-12-4-2-3-5-15(12)20/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJCDDDHKEAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)

![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)
![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)